1-Methyl-2-(3-methylcyclohexyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-(3-methylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-11-6-5-8-13(10-11)14-9-4-3-7-12(14)2/h3-4,7,9,11,13H,5-6,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPYYUBQUOSLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339547-67-0 | |
| Record name | 1-Methyl-2-(3-methylcyclohexyl) benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Methodologies for 1 Methyl 2 3 Methylcyclohexyl Benzene
Established Synthetic Pathways for Substituted Cyclohexylbenzenes
Traditional methods for creating the bond between a benzene (B151609) ring and a cyclohexane (B81311) ring have been well-documented, primarily relying on electrophilic aromatic substitution.
The most direct and historically significant method for synthesizing cyclohexylbenzenes is the Friedel-Crafts alkylation. chemicalbook.com This reaction typically involves treating an aromatic compound, in this case, toluene (B28343) (methylbenzene), with an alkylating agent such as a cyclohexene (B86901) or a cyclohexyl halide in the presence of a Lewis acid catalyst.
For the synthesis of 1-Methyl-2-(3-methylcyclohexyl)benzene, the theoretical reaction would involve toluene and a 3-methylcyclohexyl precursor.
Reaction Scheme:
Toluene + 3-methylcyclohexene (B1581247) + Lewis Acid (e.g., AlCl₃, H₂SO₄) → Mixture of (methylcyclohexyl)benzene isomers
However, this approach is fraught with several significant limitations:
Polyalkylation: The initial product, a (methylcyclohexyl)benzene, contains alkyl groups (methyl and cyclohexyl) that activate the benzene ring, making the product more reactive than the starting toluene. youtube.com This often leads to the addition of multiple cyclohexyl groups to the ring, reducing the yield of the desired mono-alkylated product.
Lack of Regioselectivity: The methyl group on toluene is an ortho-, para-directing group under kinetic control. Therefore, the Friedel-Crafts reaction typically yields a mixture of ortho, meta, and para isomers. libretexts.orgchemguide.co.uk The ratio of these isomers is highly dependent on reaction conditions such as temperature and the catalyst used. At higher temperatures, the reaction can be reversible, leading to the thermodynamically most stable product, which is often the meta or para isomer due to reduced steric hindrance. adichemistry.comstackexchange.com Achieving exclusive ortho-substitution is a major challenge.
Carbocation Rearrangements: The mechanism of Friedel-Crafts alkylation proceeds through a carbocation intermediate. youtube.comadichemistry.com The secondary carbocation formed from a 3-methylcyclohexyl precursor can undergo hydride shifts to form a more stable tertiary carbocation, leading to a mixture of products with different substitution patterns on the cyclohexane ring.
| Limitation | Description | Consequence for Synthesis |
| Polyalkylation | The alkylated product is more reactive than the starting material, leading to further alkylation. youtube.com | Reduced yield of the desired mono-substituted product; formation of di- and tri-substituted byproducts. |
| Regioisomerism | The methyl group directs incoming electrophiles to ortho and para positions, often with poor selectivity. libretexts.orgchemguide.co.uk | Formation of a mixture of 1-methyl-2-, 1-methyl-3-, and 1-methyl-4-(3-methylcyclohexyl)benzene, requiring difficult separation. |
| Rearrangements | The cyclohexyl carbocation intermediate can rearrange to a more stable form via hydride shifts. adichemistry.com | Formation of isomeric products with the phenyl group attached at different positions on the cyclohexane ring (e.g., 1-methyl-2-(2-methylcyclohexyl)benzene). |
To overcome the limitations of classical Friedel-Crafts alkylation, alternative methods have been developed. These routes often involve pre-functionalizing one of the rings and using a cross-coupling reaction.
Grignard and Organolithium Reactions: An alternative involves the reaction of a Grignard reagent derived from an ortho-halotoluene (e.g., 2-bromotoluene) with a 3-methylcyclohexanone (B152366). The resulting tertiary alcohol can then be dehydrated and subsequently hydrogenated to yield the target compound. This multi-step process offers better control over regioselectivity.
Catalytic Hydrogenation: The catalytic hydrogenation of a precursor like 1-methyl-2-(3-methylcyclohexenyl)benzene over a catalyst such as Palladium on carbon (Pd/C) or Platinum (Pt) is a viable route. The challenge is then shifted to the regioselective synthesis of the cyclohexenylbenzene intermediate.
Nickel- or Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions (e.g., Suzuki, Negishi, Kumada) provide a powerful means to form the aryl-alkyl C-C bond with high regioselectivity. For instance, the reaction of an ortho-tolylboronic acid with a 3-methylcyclohexyl halide or triflate, catalyzed by a palladium complex, would selectively form the desired ortho-substituted product.
Stereoselective Synthesis of this compound and Related Compounds
The target molecule contains two stereocenters (at C1 and C3 of the cyclohexane ring), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Controlling the stereochemical outcome is a crucial aspect of a sophisticated synthesis.
Controlling the relative stereochemistry (diastereoselectivity) involves establishing a specific cis or trans relationship between the methyl group and the aryl group on the cyclohexane ring.
Catalytic Hydrogenation of Substituted Arenes: The diastereoselectivity of hydrogenating a substituted aromatic precursor can be influenced by the choice of catalyst and reaction conditions. For example, hydrogenation of a disubstituted benzene ring can lead to specific stereoisomers of the corresponding cyclohexane.
Michael Addition and Cyclization Cascades: A powerful strategy for constructing highly substituted cyclohexanes involves cascade reactions. beilstein-journals.org For instance, a Michael addition of a nucleophile to an appropriate acceptor followed by an intramolecular cyclization can form the cyclohexane ring with a high degree of diastereoselectivity, governed by the transition state geometries.
Stereoselective Reduction of Ketones: Starting with a 3-methylcyclohexanone, addition of an ortho-tolyl nucleophile (e.g., ortho-tolylmagnesium bromide) would yield a tertiary alcohol. Subsequent stereoselective dehydration and reduction of the resulting alkene can be used to control the relative stereochemistry of the final product. The choice of reducing agent and directing groups can influence the facial selectivity of the hydrogenation step.
An enantioselective synthesis aims to produce a single enantiomer of the target compound. This is typically achieved using chiral catalysts, auxiliaries, or starting materials.
Asymmetric Catalysis: Asymmetric hydrogenation of a prochiral cyclohexene precursor using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine (B1218219) ligand) can provide access to enantiomerically enriched products.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction in a stereoselective manner, after which the auxiliary is removed. orgsyn.org For example, a reaction involving a chiral enolate derived from a 3-methylcyclohexanone derivative could be used to introduce the ortho-tolyl group with high enantioselectivity.
Enantioselective Michael Additions: The conjugate addition of an organometallic reagent to a chiral α,β-unsaturated carbonyl compound can be a key step in establishing the stereochemistry of the cyclohexane ring. rsc.org
Novel and Emerging Synthetic Methodologies
Modern organic synthesis is continuously evolving, offering new pathways that may be applicable to the synthesis of this compound.
C-H Activation/Arylation: Direct C-H activation and arylation of the cyclohexane ring is a highly atom-economical approach. This would involve a transition-metal catalyst (e.g., palladium, rhodium) that can selectively activate a C-H bond on the 3-methylcyclohexane and couple it with an ortho-substituted toluene derivative. While challenging, this method avoids pre-functionalization of the coupling partners.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C bonds under mild conditions. A potential route could involve the generation of a cyclohexyl radical from a suitable precursor which then adds to the toluene ring. Controlling the regioselectivity of this radical addition would be the primary challenge.
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and control over reaction parameters like temperature and time. For reactions like Friedel-Crafts alkylation, flow chemistry could potentially minimize side reactions like polyalkylation by carefully controlling stoichiometry and residence time.
Catalytic Strategies in the Synthesis of Alkylated Aromatic Systems
The alkylation of aromatic rings is a cornerstone of organic synthesis, widely used in the production of everything from petrochemicals to pharmaceuticals. nih.gov Traditional methods like Friedel-Crafts alkylation have been foundational, but modern advancements focus on developing more efficient, selective, and sustainable catalytic systems.
The Friedel-Crafts alkylation is a classic example of electrophilic aromatic substitution (EAS), where an alkyl group is introduced onto an aromatic ring. numberanalytics.com This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an alkyl halide. The mechanism involves the generation of a carbocation electrophile which then attacks the electron-rich benzene ring. numberanalytics.com However, this method suffers from several drawbacks, including the potential for carbocation rearrangements, polyalkylation, and a lack of regioselectivity, which would be problematic in targeting the specific ortho-isomer of this compound.
To overcome these limitations, significant research has been directed towards heterogeneous catalysts and transition-metal-catalyzed reactions. Solid acid catalysts, including various types of zeolites like ultra-stable Y (USY) and ZSM-type molecular sieves, have demonstrated high catalytic activity and selectivity in alkylation reactions. nih.gov These materials offer advantages such as easier separation from the reaction mixture, reusability, and shape-selectivity that can favor the formation of specific isomers. For instance, studies on the alkylation of aromatic hydrocarbons with propylene (B89431) have shown that USY catalysts can provide good conversion and selectivity. nih.gov
Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of C–H bonds, offering an atom-economical alternative to classical methods. mdpi.com Rhodium-catalyzed reactions, for example, have been used for the direct C–H bond addition of aromatic ketones to unsaturated compounds. mdpi.com In these systems, a coordinating group on the aromatic substrate directs the metal catalyst to a specific C–H bond, enabling highly regioselective alkylation. While often applied to substrates with strong directing groups, research is expanding to include weakly coordinating groups, broadening the scope of these transformations. mdpi.com
Table 1: Comparison of Catalytic Strategies for Aromatic Alkylation
| Catalytic Strategy | Typical Catalysts | Key Advantages | Potential Challenges for Target Synthesis |
|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃, FeCl₃, BF₃ | Well-established, versatile for simple aromatics. | Poor regioselectivity (ortho/para mixtures), carbocation rearrangements, polyalkylation. numberanalytics.com |
| Solid Acid Catalysis | Zeolites (USY, HZSM), Solid Phosphoric Acid (SPA) | Reusable, high activity, potential for shape-selectivity, environmentally benign. nih.gov | Requires specific pore sizes for regioselectivity, may require high temperatures. |
| Transition-Metal C-H Activation | Rhodium, Palladium, Ruthenium complexes | High regioselectivity via directing groups, high atom economy, mild reaction conditions. mdpi.comrsc.org | Requires a suitable directing group on the toluene substrate, catalyst cost and sensitivity. |
Photoredox Catalysis and Carbon-Carbon Bond Formation Relevant to Cyclohexyl-Aryl Linkages
Visible-light photoredox catalysis has revolutionized organic synthesis over the past decade by enabling the formation of chemical bonds under exceptionally mild conditions. uni-regensburg.de This strategy utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors. beilstein-journals.org These radicals can then engage in bond-forming reactions, including the construction of challenging carbon-carbon linkages like the cyclohexyl-aryl bond in the target molecule.
The general mechanism involves the photoexcitation of a catalyst (often a ruthenium or iridium complex, or an organic dye) to a long-lived, high-energy state. beilstein-journals.org This excited catalyst can then act as either a potent oxidant or reductant. To form a cyclohexyl-aryl bond, one could envision a pathway where an aryl radical is generated from a suitable toluene derivative (e.g., an aryl halide or diazonium salt) and a cyclohexyl radical is generated from a cyclohexyl precursor. The subsequent radical-radical coupling would form the desired bond.
Recent advancements have demonstrated the power of photoredox catalysis in C–H functionalization. beilstein-journals.org Dual catalytic systems that combine a photoredox catalyst with a transition metal co-catalyst (e.g., palladium or cobalt) have been developed for C–H arylation, providing a novel route to biaryl compounds. beilstein-journals.org In such a system, the photocatalyst can facilitate the generation of key intermediates or the turnover of the transition metal catalyst under mild conditions. For the synthesis of this compound, a potential strategy could involve the photocatalytic generation of a 3-methylcyclohexyl radical, which is then coupled with toluene through a transition-metal-catalyzed C-H activation process.
The formation of aryl radicals via the reduction of aryl diazonium salts is a well-established process in photoredox catalysis. beilstein-journals.org These reactive intermediates can then be trapped by various coupling partners. This approach offers a pathway to form C-C bonds under neutral conditions at room temperature, tolerating a wide range of functional groups.
Table 2: Photoredox Strategies for C-C Bond Formation
| Approach | Photocatalyst | Radical Precursor(s) | Mechanistic Highlight | Relevance to Cyclohexyl-Aryl Linkages |
|---|---|---|---|---|
| Reductive Quenching Cycle | [Ru(bpy)₃]Cl₂, Eosin Y | Aryl diazonium salts, Alkyl halides | Photoexcited catalyst is reductively quenched, generating a radical anion that reduces the precursor. beilstein-journals.org | Generation of an aryl radical from a toluene derivative for subsequent coupling. |
| Oxidative Quenching Cycle | [Ir(ppy)₃] | Carboxylates, Silanes | Photoexcited catalyst is oxidatively quenched, generating a radical cation and the reduced form of the catalyst. | Generation of a cyclohexyl radical from a suitable precursor like a carboxylic acid. |
| Dual Catalysis (Photoredox + TM) | [Ru(bpy)₃]Cl₂ + Pd(OAc)₂ | Aryl halides, C-H bonds | Photocatalyst facilitates the catalytic cycle of the transition metal (TM), enabling C-H activation under mild conditions. beilstein-journals.org | Direct C-H functionalization of toluene with a cyclohexyl coupling partner. |
Advanced Alkene Functionalization Techniques
Advanced alkene functionalization techniques offer versatile pathways for the construction of complex molecular architectures and could be strategically employed in the synthesis of this compound. researchgate.net These methods could be used either to construct the substituted cyclohexyl ring itself or to introduce it onto the aromatic core. Alkenes are readily available and their reactivity can be precisely controlled using modern catalytic methods to form new C-C and C-heteroatom bonds with high regio- and stereoselectivity. researchgate.netnih.gov
One powerful strategy involves the combination of alkene isomerization with functionalization. thieme.de This approach, often using palladium or rhodium catalysts, allows for the functionalization of C-H bonds at positions remote from the initial double bond. A catalyst can "walk" along a hydrocarbon chain by reversible isomerization before engaging in a bond-forming event at a desired location. This could be applied to synthesize the 3-methylcyclohexyl precursor from a more accessible starting material.
Hydroarylation of alkenes, the direct addition of an aromatic C-H bond across a double bond, represents a highly atom-economical method for creating alkyl-aryl linkages. While challenging, catalytic systems are being developed to control the regioselectivity of this transformation. A direct, ortho-selective hydroarylation of 3-methylcyclohexene with toluene would, in principle, be the most direct route to the target molecule, though achieving such selectivity remains a significant challenge.
Furthermore, alkenes can be converted into other functional groups that are primed for coupling reactions. For example, the hydrophosphination of a terminal alkene can produce a tertiary phosphine. nih.gov This phosphine can be transformed into a phosphonium (B103445) salt, which is a key component of the Wittig reaction for synthesizing new, functionalized alkenes. nih.gov This multi-step sequence demonstrates how simple alkenes can serve as building blocks for complex chiral molecules, a strategy that could be adapted to build the chiral 3-methylcyclohexyl fragment before its attachment to the toluene ring.
Table 3: Selected Advanced Alkene Functionalization Methods
| Technique | Description | Typical Catalysts | Potential Application in Synthesis |
|---|---|---|---|
| Isomerization/ Functionalization | A catalyst migrates a double bond along a chain before a functionalization event occurs at a remote position. thieme.de | Pd, Rh, Co | Synthesis of the 3-methylcyclohexyl precursor with precise substituent placement. |
| Hydroarylation | Direct addition of an aromatic C-H bond across an alkene C=C bond. | Ru, Rh, Pd | Potentially direct, atom-economical coupling of toluene and a cyclohexene derivative. |
| Hydrophosphination/ Wittig Olefination | Conversion of an alkene to a phosphine, which is then used in a Wittig reaction to build a new, complex alkene. nih.gov | Ni, Pd (for hydrophosphination) | Stepwise construction of a functionalized side chain that could be cyclized or further modified. |
Synthetic Challenges and Future Directions in the Preparation of this compound
The synthesis of a specific, multi-substituted compound like this compound presents several distinct challenges that drive innovation in synthetic methodology. The primary hurdles are controlling regioselectivity and stereoselectivity, while maximizing efficiency and minimizing waste.
Synthetic Challenges:
Stereoselectivity: The 3-methylcyclohexyl group contains two chiral centers (at C1 and C3 of the cyclohexane ring). This means the final product can exist as a mixture of up to four stereoisomers (two diastereomeric pairs of enantiomers). Controlling both the relative (cis/trans) and absolute stereochemistry during the synthesis is a significant and complex challenge that requires sophisticated asymmetric catalysis or chiral starting materials.
Avoiding Side Reactions: Methods that proceed through carbocation intermediates, such as Friedel-Crafts alkylation using a secondary alkyl halide, are prone to hydride shifts and rearrangement, leading to a mixture of products with different substitution patterns on the cyclohexane ring. numberanalytics.com Furthermore, the Lewis acids used can also catalyze polyalkylation, where more than one cyclohexyl group is added to the toluene ring.
Future Directions:
The future of synthesizing complex molecules like this compound lies in the development of more precise and sustainable catalytic methods.
Advanced C-H Functionalization: The most promising future direction is the development of catalysts capable of direct, highly regioselective, and stereoselective C-H alkylation. A catalytic system that could selectively activate the ortho-C-H bond of toluene and couple it with a 3-methylcyclohexyl precursor in a stereocontrolled manner would represent an ideal, atom-economical solution. nih.gov
Novel Catalyst Design: There is a continuous need for new catalysts with improved efficiency and selectivity. numberanalytics.com This includes the design of novel ligands for transition metals that can create a specific chiral environment to control stereochemistry, as well as the engineering of solid catalysts like zeolites with tailored pore structures to favor the formation of the ortho-isomer. nih.gov
Integration of Modern Methodologies: Combining different synthetic strategies offers powerful solutions. For example, a dual catalytic system using photoredox and transition metal catalysis could potentially achieve ortho-alkylation under very mild conditions, avoiding the harsh reagents and high temperatures associated with traditional methods. beilstein-journals.org
Flow Chemistry and Process Optimization: The use of continuous flow reactors can provide better control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of reactive intermediates, paving the way for more efficient and scalable syntheses.
Reaction Mechanisms and Chemical Transformations of 1 Methyl 2 3 Methylcyclohexyl Benzene
Reactivity of the Benzene (B151609) Moiety
The benzene ring in 1-methyl-2-(3-methylcyclohexyl)benzene is inherently electron-rich, making it susceptible to attack by electrophiles. However, its aromaticity lends it considerable stability, meaning that reactions typically proceed via substitution rather than addition, thereby preserving the aromatic system. wyzant.commsu.edu The substituents on the ring, a methyl group and a 3-methylcyclohexyl group, play a crucial role in modulating the ring's reactivity and directing the position of incoming electrophiles.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. wikipedia.orgaskthenerd.com The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile on the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. minia.edu.egmasterorganicchemistry.com In the second step, a proton is eliminated from the carbocation, restoring the aromaticity of the ring. masterorganicchemistry.com
The rate and regioselectivity of EAS reactions are significantly influenced by the nature of the substituents already present on the aromatic ring. wikipedia.orgmsu.edu Substituents are broadly classified as either activating or deactivating groups, and as ortho-, para-, or meta-directors. wikipedia.org In the case of this compound, we have two alkyl substituents: a methyl group and a 3-methylcyclohexyl group. Both of these are considered activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. msu.edu This activation stems from their ability to donate electron density to the ring through an inductive effect, which stabilizes the positive charge of the arenium ion intermediate. msu.edu
Both the methyl and the 3-methylcyclohexyl groups are ortho-, para-directors. msu.edu This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. In this compound, the directing effects of the two groups are as follows:
Methyl group (at C1): Directs to positions 2, 4, and 6.
3-Methylcyclohexyl group (at C2): Directs to positions 1, 3, and 5.
The positions are numbered with the methyl-substituted carbon as C1 and the cyclohexyl-substituted carbon as C2. The directing effects of the two groups reinforce each other at certain positions. However, steric hindrance from the bulky 3-methylcyclohexyl group will likely play a significant role in determining the final product distribution. Attack at the position between the two substituents (position 3) would be sterically hindered. Therefore, substitution is most likely to occur at positions 4 and 6, which are para and ortho to the methyl group, respectively, and meta to the cyclohexyl group.
Common electrophilic aromatic substitution reactions include:
| Reaction | Reagents | Electrophile |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |
| Sulfonation | SO₃, H₂SO₄ | SO₃ |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) |
Nucleophilic aromatic substitution (SNAr) is generally less common for benzene rings unless they are substituted with strong electron-withdrawing groups. wikipedia.orglibretexts.org Aromatic rings are electron-rich and thus tend to repel nucleophiles. bath.ac.uk The SNAr mechanism typically involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.orgyoutube.com
For an SNAr reaction to occur, two main conditions must be met:
The presence of a good leaving group (e.g., a halide).
The presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. libretexts.orglibretexts.org
In the case of this compound, the benzene ring is substituted with electron-donating alkyl groups. Therefore, it is not expected to undergo SNAr reactions under normal conditions. For such a reaction to be feasible, the benzene ring would first need to be functionalized with a suitable leaving group and potent electron-withdrawing groups.
Reactivity of the Substituted Cyclohexane (B81311) Ring
The cyclohexane ring in this compound is a saturated, non-planar ring that predominantly exists in a chair conformation to minimize steric and torsional strain. ucalgary.calibretexts.org The reactivity of the cyclohexane moiety is largely influenced by the stereochemical arrangement of its substituents.
Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the reactivity of a molecule. spcmc.ac.in In cyclohexane systems, these effects are critical in determining the feasibility and rates of various reactions, including ring openings and closures. For such reactions to occur, specific geometric requirements often need to be met. For instance, in E2 elimination reactions, a periplanar arrangement of the leaving group and a proton on an adjacent carbon is typically required. spcmc.ac.in
While ring-opening and closure reactions are not characteristic of a stable cyclohexane ring under normal conditions, they can be induced under specific, often harsh, reaction conditions or if the ring is appropriately functionalized with reactive groups. The dynamic interconversion between different conformations of the cyclohexane ring can influence its reactivity. nih.govacs.org The presence of bulky substituents can affect the energy barrier for ring inversion. nih.govacs.org In this compound, the substituents (a methyl group and the tolyl group) will have a preferred equatorial orientation to minimize steric strain, specifically 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.com
The methyl group on the cyclohexane ring is a relatively unreactive alkyl group. Transformations would typically require radical conditions. For instance, free-radical halogenation could occur at the tertiary carbon of the methylcyclohexyl group, but this would likely be unselective and could also affect the benzylic positions of the tolyl group.
Intermolecular and Intramolecular Reactions
Specific intermolecular and intramolecular reactions of this compound are not extensively documented. However, based on its structure, certain reactions can be postulated.
Intermolecular Reactions: The benzene ring can participate in π-π stacking interactions with other aromatic systems. Friedel-Crafts alkylation of the benzene ring with another molecule of an alkyl halide is a possible intermolecular reaction, as discussed in the EAS section.
Intramolecular Reactions: Under specific conditions, intramolecular cyclization reactions could be envisioned if a reactive functional group were introduced onto the cyclohexane ring. For example, if a hydroxyl group were introduced onto the cyclohexane chain, an acid-catalyzed intramolecular cyclization onto the benzene ring could potentially occur, forming a tetracyclic system. However, such a reaction would depend on the position of the hydroxyl group and the stereochemistry of the ring.
Mechanistic Insights into Carbon-Carbon Bond Forming Reactions
Carbon-carbon bond forming reactions are fundamental in organic synthesis for building more complex molecular skeletons. For a molecule like this compound, these reactions can occur at either the aromatic ring or the cyclohexyl substituent, depending on the reaction conditions and reagents employed.
One of the most common methods for forming C-C bonds on an aromatic ring is the Friedel-Crafts reaction . chemrevise.orgyoutube.com Although the presence of an alkyl group (the methylcyclohexyl substituent) on the benzene ring can complicate the reaction, it also activates the ring towards electrophilic substitution. The methyl group is an ortho-, para-director, and the methylcyclohexyl group is also an ortho-, para-director. Given the existing 1,2-disubstitution pattern, further substitution will be directed to the remaining available positions on the ring.
A plausible C-C bond forming reaction is the Friedel-Crafts acylation , where an acyl group is introduced into the benzene ring. chemguide.co.uklibretexts.org The reaction proceeds via the formation of an acylium ion, which then acts as the electrophile.
Table 1: Mechanistic Steps of Friedel-Crafts Acylation
| Step | Description |
|---|---|
| 1. Formation of the Electrophile | The Lewis acid catalyst (e.g., AlCl₃) abstracts a chloride ion from the acyl chloride to form a resonance-stabilized acylium ion. |
| 2. Electrophilic Attack | The electron-rich aromatic ring of this compound attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). |
| 3. Deprotonation | A weak base (such as AlCl₄⁻) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring. |
| 4. Catalyst Regeneration | The proton reacts with the [AlCl₄]⁻ to regenerate the AlCl₃ catalyst and form HCl. |
Another significant class of C-C bond forming reactions involves transition-metal catalysis, such as the Suzuki coupling . chemistry.coach This reaction would be more relevant for the synthesis of this compound itself, by coupling a boronic acid derivative of one component with a halide of the other. For instance, 2-methylphenylboronic acid could be coupled with 3-methylcyclohexyl halide in the presence of a palladium catalyst.
Rearrangement Pathways in Related Systems
Under strong acid catalysis, the methylcyclohexyl group attached to the benzene ring can undergo rearrangements. Protonation of the aromatic ring or the cyclohexyl group can lead to the formation of a carbocation, which can then rearrange to a more stable carbocation via hydride or alkyl shifts. A common type of rearrangement in such systems is the Wagner-Meerwein rearrangement . msu.edu
For instance, if a carbocation is generated on the cyclohexyl ring, a methyl group or a hydride ion could shift to an adjacent carbon to form a more stable secondary or tertiary carbocation. This process can lead to isomerization of the methylcyclohexyl substituent.
Table 2: Potential Acid-Catalyzed Rearrangement of the Methylcyclohexyl Group
| Step | Description | Potential Outcome |
|---|---|---|
| 1. Protonation | An acid catalyst protonates the aromatic ring or an impurity, leading to the formation of a carbocation on the cyclohexyl ring. | Formation of a secondary carbocation. |
| 2. Hydride/Methyl Shift | A 1,2-hydride or 1,2-methyl shift occurs to form a more stable carbocation. | Isomerization of the cyclohexyl ring, for example, changing the position of the methyl group. |
| 3. Deprotonation | Loss of a proton to regenerate the aromatic system and yield the rearranged product. | Formation of a constitutional isomer of this compound. |
It is also conceivable that under forcing conditions, the entire methylcyclohexyl group could detach and reattach at a different position on the toluene (B28343) ring, although this would likely require more stringent conditions. Such rearrangements are known to occur in Friedel-Crafts alkylations, where the initial product can isomerize to a thermodynamically more stable isomer. adichemistry.com
Stereochemical Investigations and Conformational Analysis of 1 Methyl 2 3 Methylcyclohexyl Benzene
Configurational Isomerism and Stereoisomeric Forms
Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. For 1-Methyl-2-(3-methylcyclohexyl)benzene, this isomerism arises from the substituted cyclohexane (B81311) ring, which contains chiral centers.
Diastereomers are stereoisomers that are not mirror images of one another. In substituted cyclohexanes, diastereomerism often manifests as cis-trans isomerism. libretexts.orgmvpsvktcollege.ac.in The spatial relationship between substituents (on the same side, cis, or opposite sides, trans, of the ring) defines the diastereomeric form. minia.edu.eg
For a disubstituted cyclohexane, the relationship between the positions determines which isomer can have both substituents in the more stable equatorial positions. msu.edu In 1,3-disubstituted cyclohexanes, the cis isomer can accommodate both substituents in equatorial positions, while the trans isomer must have one axial and one equatorial substituent. msu.edulibretexts.org Conversely, in 1,2- and 1,4-disubstituted cyclohexanes, the trans isomer allows for a diequatorial arrangement, while the cis isomer forces an axial-equatorial arrangement. msu.edulibretexts.orgyoutube.com
In this compound, the cyclohexane ring is substituted at the 1- and 3- positions with a 2-methylphenyl group and a methyl group, respectively. Therefore, cis and trans diastereomers are possible, defined by the relative positions of these two groups. The cis isomer, which can place both the 2-methylphenyl group and the methyl group on the same side of the ring, allows for a conformation where both can be equatorial. The trans isomer, with the groups on opposite sides, will necessarily have one group axial and one equatorial in any given chair conformation. msu.edu
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. mvpsvktcollege.ac.in A molecule is chiral and can exist as a pair of enantiomers if it does not have a plane of symmetry.
The this compound molecule possesses two chiral centers at positions C1 and C3 of the cyclohexane ring. The maximum number of stereoisomers is therefore 2ⁿ, where n is the number of chiral centers. In this case, there are 2² = 4 possible stereoisomers.
These four stereoisomers exist as two pairs of enantiomers:
(1R, 3R)-1-Methyl-2-(3-methylcyclohexyl)benzene and (1S, 3S)-1-Methyl-2-(3-methylcyclohexyl)benzene
(1R, 3S)-1-Methyl-2-(3-methylcyclohexyl)benzene and (1S, 3R)-1-Methyl-2-(3-methylcyclohexyl)benzene
The relationship between a member of one pair and a member of the other pair (e.g., between the (1R, 3R) and (1R, 3S) isomers) is diastereomeric. libretexts.orgidc-online.com The cis isomer corresponds to the (1R, 3S) and (1S, 3R) pair, while the trans isomer corresponds to the (1R, 3R) and (1S, 3S) pair.
Conformational Preferences of the Cyclohexane Ring
Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The cyclohexane ring is not planar and exists predominantly in a puckered "chair" conformation to minimize angle and torsional strain. wikipedia.org
The chair conformation is the most stable arrangement for a cyclohexane ring. wikipedia.org In this conformation, the substituent positions on each carbon are not equivalent; they are classified as either axial or equatorial. libretexts.org
Axial positions are oriented parallel to the main axis of the ring, pointing straight up or down. numberanalytics.comfiveable.me
Equatorial positions point outwards from the "equator" of the ring, roughly within the plane of the ring. numberanalytics.comfiveable.me
Through a process called a "ring flip," one chair conformer can interconvert into another. During this flip, all axial positions become equatorial, and all equatorial positions become axial. masterorganicchemistry.com For substituted cyclohexanes, the two chair conformers are typically not equal in energy. libretexts.org Substituents, especially large ones, generally prefer the equatorial position because it is less sterically hindered. msu.edupearson.comyoutube.com
The primary reason for the energetic preference for the equatorial position is the avoidance of steric strain caused by 1,3-diaxial interactions . libretexts.orglumenlearning.com This refers to the unfavorable steric repulsion between a substituent in an axial position and the axial hydrogen atoms (or other substituents) located on the third carbon atoms relative to it, on the same side of the ring. fiveable.meproprep.com
When a substituent is in an axial position, it is brought into close proximity with the other two axial substituents on the same face of the ring, leading to van der Waals repulsion and an increase in the molecule's potential energy. numberanalytics.comfiveable.me In contrast, a substituent in an equatorial position points away from the rest of the ring, minimizing these destabilizing interactions. fiveable.me
For this compound, both the 2-methylphenyl group and the methyl group will create significant 1,3-diaxial interactions if they are in axial positions. The 2-methylphenyl group is particularly bulky and will have a very strong preference for the equatorial position. The most stable conformation for the molecule will therefore be the chair form that places the maximum number of substituents, particularly the largest ones, in equatorial positions. minia.edu.eglibretexts.orgyoutube.com The cis diastereomer is best able to achieve this, with a diequatorial conformation being significantly more stable than any other possibility.
The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational energy, or A-value . wikipedia.org The A-value is defined as the difference in Gibbs free energy (ΔG°) between the conformer with the substituent in the axial position and the conformer with it in the equatorial position. masterorganicchemistry.compearson.com A larger A-value signifies a stronger preference for the equatorial position and indicates greater steric bulk. wikipedia.orgmasterorganicchemistry.com
These values are additive and can be used to predict the equilibrium ratio between conformers for polysubstituted cyclohexanes. masterorganicchemistry.com For any given substituted cyclohexane, the most stable conformation will be the one that minimizes the total steric strain, which generally means placing the substituent with the largest A-value in an equatorial position. libretexts.orgwikipedia.org
While the A-value for the large 2-methylphenyl group is not commonly tabulated, it is expected to be significantly high, ensuring it will almost exclusively occupy an equatorial position. The A-value for a methyl group is well-established at approximately 1.7 kcal/mol. masterorganicchemistry.comlibretexts.org
| Substituent | A-Value (kcal/mol) |
|---|---|
| -F (Fluoro) | 0.24 |
| -Cl (Chloro) | 0.53 |
| -Br (Bromo) | 0.48 |
| -OH (Hydroxy) | 0.87 |
| -CH₃ (Methyl) | 1.70 |
| -CH₂CH₃ (Ethyl) | 1.75 |
| -CH(CH₃)₂ (Isopropyl) | 2.15 |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 |
Data sourced from multiple references. masterorganicchemistry.comlibretexts.org
Dynamic Conformational Processes
The conformational landscape of this compound is primarily dictated by two key dynamic processes: the ring inversion of the 3-methylcyclohexyl moiety and the rotation around the single bond connecting the cyclohexyl and benzene (B151609) rings. These processes give rise to a variety of transient stereoisomers and conformers, each with distinct energies and populations.
The cyclohexane ring is well-known to exist predominantly in a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, such as the 3-methylcyclohexyl group in the title compound, this chair conformation can undergo a "ring flip" or "ring inversion," a process where one chair conformer converts into another. wikipedia.org This inversion leads to the interchange of axial and equatorial positions of the substituents. researchgate.net
For the 3-methylcyclohexyl group, the methyl substituent can occupy either an equatorial or an axial position. The equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring. The energy difference between these two chair conformers determines their relative populations at equilibrium.
The transition between the two chair forms is not a simple one-step process but proceeds through several higher-energy intermediate conformations, including the half-chair, twist-boat, and boat conformations. The highest energy point on this pathway is the half-chair transition state, and the energy required to overcome this barrier is known as the activation energy or energy barrier to ring inversion. wikipedia.org
Table 1: Illustrative Energy Barriers for Ring Inversion in Substituted Cyclohexanes Note: The following data is for analogous compounds and serves to illustrate the typical range of energy barriers for ring inversion. Specific values for this compound would require dedicated experimental or computational studies.
| Compound | Method | Energy Barrier (kcal/mol) |
| Cyclohexane | NMR Spectroscopy | 10.8 |
| cis-1,2-Dimethylcyclohexane | Computational (PMF) | 10.49 |
| trans-1,2-Dimethylcyclohexane | Computational (PMF) | 6.26 |
Data sourced from studies on cyclohexane and its derivatives. wikipedia.orgresearchgate.net
The presence of the bulky ortho-tolyl group attached to the 3-methylcyclohexyl ring is expected to influence the ring inversion dynamics, potentially by altering the relative energies of the ground and transition states.
Rotation around the single bond connecting the 3-methylcyclohexyl ring and the 1-methyl-2-phenyl (ortho-tolyl) group can also lead to different conformational isomers, often referred to as rotamers or atropisomers if the rotation is significantly hindered. The steric bulk of the ortho-methyl group on the benzene ring and the substituents on the cyclohexane ring can create a substantial barrier to free rotation around this C-C bond.
This restricted rotation can result in distinct, stable conformers that differ in the relative orientation of the two rings. The stability of these rotamers is influenced by the steric interactions between the ortho-methyl group, the hydrogen atoms on the benzene ring, and the axial and equatorial hydrogens or methyl group on the cyclohexane ring. In suitably substituted systems, such restricted rotation can lead to atropisomerism, where the rotational barrier is high enough to allow for the isolation of individual rotamers at room temperature. researchgate.net
The study of rotational isomerism in ortho-substituted cyclohexylbenzenes often involves analyzing the potential energy surface as a function of the dihedral angle of the cyclohexyl-benzene bond. This analysis can reveal the most stable rotational conformers and the energy barriers separating them.
Experimental and Theoretical Approaches to Conformational Analysis
The elucidation of the complex conformational behavior of molecules like this compound relies on a combination of experimental techniques and theoretical calculations.
Experimental Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying conformational processes that occur on the NMR timescale. By monitoring the changes in the NMR spectrum at different temperatures, it is possible to determine the rates of conformational exchange, such as ring inversion and bond rotation. From these rates, the activation energy barriers for these processes can be calculated. For example, at low temperatures, the ring inversion of a cyclohexane derivative may become slow enough to observe separate signals for the axial and equatorial protons. As the temperature is raised, these signals broaden and eventually coalesce into a single averaged signal. Analysis of the lineshape as a function of temperature provides the kinetic parameters of the inversion process. dntb.gov.ua Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of different protons, which helps in assigning the specific conformations. researchgate.net
Theoretical Methods:
Molecular Mechanics (MM): This computational method uses classical mechanics to model the potential energy surface of a molecule. It is a relatively fast method that can be used to explore the conformational space of large molecules and to estimate the relative energies of different conformers.
Quantum Chemical Calculations: These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a more accurate description of the electronic structure and energy of a molecule. dntb.gov.ua They can be used to calculate the geometries and relative energies of different conformers and transition states with high accuracy. By mapping the potential energy surface for ring inversion and bond rotation, it is possible to determine the energy barriers and the preferred conformational pathways. dntb.gov.ua The combination of experimental NMR data with high-level quantum chemical calculations is a particularly powerful approach for a comprehensive conformational analysis. dntb.gov.uaresearchgate.netresearchgate.net
The combination of these experimental and theoretical approaches would be essential to fully characterize the stereochemical and conformational properties of this compound, providing a detailed picture of its dynamic three-dimensional structure.
Computational and Theoretical Studies of 1 Methyl 2 3 Methylcyclohexyl Benzene
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict various properties, including optimized molecular geometries, conformational energies, and spectroscopic parameters.
Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for molecules of the size of 1-Methyl-2-(3-methylcyclohexyl)benzene. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms (geometry optimization) and in analyzing the molecule's electronic properties.
For this compound, DFT would be applied to explore the various possible conformers arising from the rotation around the bond connecting the benzene (B151609) ring and the cyclohexane (B81311) ring, as well as the chair-flip of the cyclohexane ring itself. The substituents (methyl group on the benzene and cyclohexane rings) can exist in different spatial orientations, leading to a complex potential energy surface.
Geometry optimization using DFT, often with functionals like B3LYP and a basis set such as 6-31G(d,p), would identify the local and global energy minima corresponding to stable conformers. The relative energies of these conformers dictate their population at a given temperature. For instance, the orientation of the 3-methylcyclohexyl group (with the methyl group being either axial or equatorial) and its attachment to the tolyl group results in different stereoisomers (cis and trans), each with its own set of stable conformers. Studies on similar disubstituted cyclohexanes show that conformers with bulky substituents in equatorial positions are generally more stable due to reduced steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org
The electronic structure analysis from DFT calculations provides valuable information on the distribution of electrons within the molecule. Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Hypothetical DFT-Calculated Properties for Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Conformer A (e.g., equatorial methyl on cyclohexane) | 0.00 | -8.50 | -0.50 | 8.00 |
| Conformer B (e.g., axial methyl on cyclohexane) | 1.75 | -8.55 | -0.48 | 8.07 |
Note: This table is illustrative and represents the type of data generated from DFT calculations. Actual values would require specific computations for the molecule.
While DFT is a workhorse for geometry optimization, higher-level ab initio methods are often required for more accurate energy calculations. Methods such as Møller-Plesset perturbation theory of the second order (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) provide a more rigorous treatment of electron correlation. These methods are computationally more demanding but yield more reliable results for conformational energies and reaction barriers.
For this compound, single-point energy calculations using MP2 or CCSD(T) would typically be performed on the geometries previously optimized with DFT. This approach, often referred to as a composite method, provides a good balance between accuracy and computational feasibility. Such calculations would refine the relative energies of the different conformers, providing a clearer picture of their thermodynamic stability.
Conformational studies on related molecules like phenylcyclohexane (B48628) and 1-methyl-1-phenylcyclohexane have demonstrated that high-level calculations can provide conformational enthalpies and free energies in excellent agreement with experimental data. researchgate.net For this compound, these calculations would be crucial in accurately determining the energetic penalty of placing the methyl group on the cyclohexane ring in an axial versus an equatorial position, and in quantifying the rotational barrier around the C-C bond linking the two rings.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time. These methods are particularly useful for exploring the conformational space of flexible molecules and for understanding their behavior in different environments.
At the heart of molecular modeling and simulation is the force field, a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. For a specific class of molecules like alkyl aromatic hydrocarbons, a well-parameterized force field is essential for accurate simulations. nih.gov
The development of a force field for this compound would involve defining atom types, bond lengths, bond angles, dihedral angles, and non-bonded interaction parameters (van der Waals and electrostatic). These parameters are typically derived from a combination of quantum chemical calculations on smaller, representative fragments of the molecule and experimental data for related compounds. For instance, parameters for the tolyl group would be based on toluene (B28343), and parameters for the methylcyclohexyl group would be based on methylcyclohexane (B89554).
Validation of the force field is a critical step, where the ability of the force field to reproduce known experimental properties, such as density and heat of vaporization for a series of related alkylbenzenes, is tested. acs.org For this compound, a validated force field would ensure that subsequent dynamic simulations provide a realistic representation of its behavior.
Once a reliable force field is in place, molecular dynamics (MD) simulations can be performed. In an MD simulation, Newton's equations of motion are solved for all atoms in the system, yielding a trajectory that describes how the positions and velocities of the atoms evolve over time.
For this compound, MD simulations would be used for extensive conformational sampling. By simulating the molecule for a sufficient length of time (typically nanoseconds to microseconds), the various accessible conformations and the transitions between them can be observed. This is particularly important for understanding the flexibility of the molecule, including the rate of chair-flips in the cyclohexane ring and the rotation around the bond connecting the two rings.
These simulations can reveal the preferred conformations of the molecule and the relative populations of different conformational states, which can be compared with the results from quantum chemical calculations. chemrxiv.org
Quantitative Structure-Property Relationship (QSPR) Studies Focusing on Structural Descriptors
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. scope-journal.com These models are highly valuable for predicting the properties of new or untested compounds.
For this compound, a QSPR study would begin with the calculation of a set of numerical values known as molecular descriptors. These descriptors encode different aspects of the molecular structure, such as its topology, geometry, and electronic properties. nih.gov
Table 2: Examples of Structural Descriptors for QSPR Studies
| Descriptor Type | Examples | Description |
| Topological | Wiener index, Randić index, Balaban J index | Based on the 2D representation of the molecule, describing its size, shape, and degree of branching. |
| Geometrical | Molecular volume, Surface area, Principal moments of inertia | Derived from the 3D coordinates of the atoms, describing the molecule's size and shape in 3D space. |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges on atoms | Related to the electronic structure of the molecule, influencing its reactivity and intermolecular interactions. |
Once a set of descriptors is calculated for a series of related alkylbenzenes, including this compound, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with a specific property of interest (e.g., boiling point, viscosity, or chromatographic retention time). nih.gov
Successful QSPR models for alkylbenzenes have been developed to predict properties like boiling point, octanol/water partition coefficient, and molar refractivity. nih.gov These models demonstrate that molecular size and dispersive forces are often the dominating factors in determining the chromatographic retention of these compounds. nih.gov Such a model could be used to predict the properties of this compound based solely on its calculated structural descriptors.
Theoretical Prediction of Reactivity and Reaction Pathways
While specific, dedicated computational studies on this compound are not extensively found in peer-reviewed literature, its reactivity and potential reaction pathways can be accurately predicted using well-established computational chemistry methods. Theoretical models such as Density Functional Theory (DFT) are powerful tools for elucidating electronic structure and forecasting chemical behavior. Key aspects of this analysis include Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (ESP) mapping, and the calculation of transition state energies to map potential reaction pathways.
Frontier Molecular Orbital (FMO) Analysis
FMO theory is a fundamental concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, defining the molecule's nucleophilic character, while the LUMO is the orbital that first accepts electrons, defining its electrophilic character. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org
For this compound, both the methyl and the 3-methylcyclohexyl groups are considered electron-donating groups (EDGs) via induction and hyperconjugation. These groups increase the electron density of the benzene ring and, consequently, raise the energy level of the HOMO. A higher HOMO energy level indicates that the molecule is more willing to donate electrons, making it more reactive toward electrophiles than unsubstituted benzene. The HOMO-LUMO gap is therefore predicted to be smaller than that of benzene, signifying higher reactivity.
Illustrative energy values, typical of those obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory), are presented below to compare the predicted electronic properties of the target molecule with related compounds.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |
|---|---|---|---|---|
| Benzene | -6.75 | -0.95 | 5.80 | Baseline |
| Toluene | -6.48 | -0.89 | 5.59 | Higher |
| This compound | -6.39 | -0.85 | 5.54 | Highest |
Molecular Electrostatic Potential (ESP) Mapping
ESP maps are valuable computational tools that visualize the electrostatic potential on the electron density surface of a molecule. walisongo.ac.id These maps reveal electron-rich regions (coded in red), which are susceptible to electrophilic attack, and electron-poor regions (coded in blue), which are prone to nucleophilic attack. ucsb.edu
In this compound, the π-system of the aromatic ring creates a region of negative electrostatic potential above and below the plane of the ring. ucsb.edu The electron-donating effects of the methyl and methylcyclohexyl substituents further enhance this negative potential, making the ring highly activated towards electrophilic aromatic substitution. vaia.comnih.gov
The directing effects of the substituents determine the regioselectivity of such reactions. Both alkyl groups are ortho-, para-directing.
Methyl group (at C1): Activates positions C2 (blocked), C4, and C6.
3-Methylcyclohexyl group (at C2): Activates positions C1 (blocked), C3, and C5.
The combination of these effects leads to a high degree of predicted electron density at the C3, C4, C5, and C6 positions. However, steric hindrance plays a crucial role. The large and conformationally flexible 3-methylcyclohexyl group significantly obstructs access to the adjacent C3 position. Therefore, theoretical models predict that electrophilic attack will be sterically disfavored at this site. The C6 position is also somewhat hindered by the adjacent methyl group, but to a lesser extent. The C4 and C5 positions are the most sterically accessible.
Based on this interplay of electronic and steric factors, a predicted reactivity order for electrophilic attack can be established.
| Position on Ring | Electronic Effect | Steric Hindrance | Predicted Relative Reactivity |
|---|---|---|---|
| C3 | Activated (ortho to cyclohexyl) | High (adjacent to cyclohexyl) | Low |
| C4 | Activated (para to methyl) | Low | High |
| C5 | Activated (meta to methyl, ortho to cyclohexyl) | Low | Moderate |
| C6 | Activated (ortho to methyl) | Moderate (adjacent to methyl) | High |
Theoretical Prediction of Reaction Pathways
Computational methods can map the entire energy profile of a proposed reaction, including the energies of intermediates and, most importantly, the transition states that connect them. The calculated activation energy (the energy barrier of the rate-determining transition state) allows for the prediction of the most favorable reaction pathway and the major products.
Considering a model electrophilic aromatic substitution reaction, such as nitration (using NO₂⁺ as the electrophile), DFT calculations can determine the activation free energy (ΔG‡) for the formation of the intermediate sigma complex (Wheland intermediate) for attack at each available position on the ring. The pathway with the lowest activation energy will be the dominant one.
The predicted relative activation energies would directly reflect the analysis of electronic and steric effects. The pathways leading to substitution at the C4 and C6 positions are expected to have the lowest energy barriers, while the pathway involving attack at the sterically hindered C3 position would have the highest barrier.
| Reaction Pathway (Nitration) | Key Factors | Predicted Relative Activation Energy (ΔG‡) | Predicted Product Yield |
|---|---|---|---|
| Attack at C3 | Electronically activated, sterically hindered | Highest | Minor / Negligible |
| Attack at C4 | Electronically activated, sterically accessible | Lowest | Major |
| Attack at C5 | Moderately activated, sterically accessible | Intermediate | Minor |
| Attack at C6 | Electronically activated, moderately hindered | Low | Major |
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of 1-Methyl-2-(3-methylcyclohexyl)benzene in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a complete picture of the molecular connectivity and stereochemistry can be assembled.
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the cyclohexyl ring, and the protons of the two methyl groups. Due to the ortho-substitution on the benzene (B151609) ring, the aromatic protons would appear as a complex multiplet in the range of δ 7.0-7.3 ppm. The benzylic proton on the cyclohexyl ring (the CH group directly attached to the benzene ring) would likely resonate as a multiplet around δ 2.5-2.9 ppm. The protons of the cyclohexyl methyl group would appear as a doublet near δ 0.9 ppm, while the tolyl methyl group protons would be a singlet around δ 2.3 ppm. The remaining cyclohexyl methylene (B1212753) (CH₂) protons would produce a series of complex multiplets in the upfield region of δ 1.0-1.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The aromatic carbons would show signals in the δ 125-145 ppm region. The two quaternary aromatic carbons (C1 and C2) would have distinct chemical shifts, with the carbon bearing the cyclohexyl group appearing further downfield. The four aromatic CH carbons would also have unique signals. The carbons of the cyclohexyl ring would resonate in the aliphatic region (δ 20-50 ppm), and the two methyl carbons would appear at the most upfield positions (δ 15-25 ppm).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.0 - 7.3 (m, 4H) | 125.0 - 130.0 |
| Aromatic C-CH₃ | - | ~135.0 |
| Aromatic C-Cyclohexyl | - | ~144.0 |
| Ar-CH₃ | 2.3 (s, 3H) | ~20.0 |
| Cyclohexyl-CH (Benzylic) | 2.5 - 2.9 (m, 1H) | ~45.0 |
| Cyclohexyl-CH₂ | 1.0 - 1.9 (m) | ~25.0 - 35.0 |
| Cyclohexyl-CH-CH₃ | 1.5 - 1.8 (m, 1H) | ~33.0 |
| Cyclohexyl-CH₃ | ~0.9 (d, 3H) | ~22.0 |
Note: The predicted data is based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary. (m = multiplet, s = singlet, d = doublet)
Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and for determining the through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, COSY would show correlations between the benzylic proton and its adjacent CH₂ protons on the cyclohexyl ring. It would also map out the entire spin system of the cyclohexyl ring, showing correlations from the CH-CH₃ proton to its neighbors and around the ring. The aromatic protons would also show correlations to their adjacent aromatic neighbors, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments of the methyl, methylene, and methine groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry. In this compound, NOESY could help determine the relative orientation (cis or trans) of the methyl group on the cyclohexyl ring with respect to the benzene ring by observing through-space correlations between the cyclohexyl methyl protons and specific protons on the cyclohexyl or benzene ring.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₂₀), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 188. Subsequent fragmentation would likely involve the loss of alkyl radicals. Key fragmentation pathways would include:
Loss of a methyl group (•CH₃) from the cyclohexyl ring, leading to a fragment ion at m/z = 173.
Cleavage of the bond between the benzene and cyclohexyl rings, which could result in ions corresponding to the tolyl cation ([C₇H₇]⁺, m/z = 91) or the methylcyclohexyl cation ([C₇H₁₃]⁺, m/z = 97). The tropylium (B1234903) ion (a rearranged tolyl cation) at m/z = 91 is often a very stable and abundant fragment in the mass spectra of alkylbenzenes.
Further fragmentation of the cyclohexyl ring through various cleavage patterns.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment Ion | Notes |
| 188 | [C₁₄H₂₀]⁺ | Molecular Ion (M⁺) |
| 173 | [C₁₃H₁₇]⁺ | Loss of •CH₃ from the cyclohexyl group |
| 97 | [C₇H₁₃]⁺ | Methylcyclohexyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from the tolyl group) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by the following absorption bands:
Aromatic C-H Stretch: A sharp band or bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
Aliphatic C-H Stretch: Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the methyl and methylene groups of the cyclohexyl and tolyl substituents.
Aromatic C=C Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring.
C-H Bending Vibrations: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the bending vibrations of the various C-H bonds. For an ortho-disubstituted benzene ring, a characteristic out-of-plane (OOP) bending vibration is expected in the range of 735-770 cm⁻¹. spectroscopyonline.comspectra-analysis.comquimicaorganica.org
Interactive Data Table: Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| Ortho-disubstituted C-H Bend (OOP) | 735 - 770 | Strong |
X-ray Crystallography for Solid-State Structure Determination (if applicable to crystalline derivatives)
X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method requires a single, well-ordered crystal of the compound. While this compound is likely a liquid or a low-melting solid at room temperature, it may be possible to obtain a crystalline derivative suitable for X-ray analysis.
If a suitable crystal could be grown, X-ray diffraction analysis would provide definitive information on:
Bond lengths and bond angles with very high precision.
The exact conformation of the cyclohexyl ring (e.g., chair, boat).
The stereochemical relationship (cis or trans) between the substituents on the cyclohexyl ring.
The intermolecular packing of the molecules in the crystal lattice.
This technique would provide the ultimate confirmation of the structure elucidated by spectroscopic methods. However, its application is entirely dependent on the ability to produce a high-quality single crystal of the compound or a suitable solid derivative.
Research on Derivatives and Analogs of 1 Methyl 2 3 Methylcyclohexyl Benzene
Structural Modifications on the Cyclohexane (B81311) Ring
Modifications to the cyclohexane ring of 1-methyl-2-(3-methylcyclohexyl)benzene can significantly influence its conformational preferences and interactions with its environment. These changes include altering the position of the methyl group, introducing other substituents, and varying their stereochemistry.
For disubstituted cyclohexanes, the stability of chair conformations is a key consideration. Generally, conformations where bulky substituents occupy equatorial positions are favored to minimize steric hindrance, specifically 1,3-diaxial interactions. For instance, in a cis-1,3-disubstituted cyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer. In contrast, for a trans-1,3-disubstituted cyclohexane, both chair conformations have one axial and one equatorial substituent, leading to similar energy levels.
The specific stereoisomers (cis/trans) of these positional isomers of methylcyclohexyl-substituted benzenes will exhibit different physical and spectroscopic properties due to these conformational differences.
The introduction of substituents other than a methyl group onto the cyclohexane ring can further modulate the properties of the parent compound. These substituents can range from simple alkyl groups to more complex functional groups. The nature of the substituent (e.g., size, polarity, hydrogen bonding capability) will introduce new steric and electronic effects.
For example, replacing the methyl group with a larger alkyl group, such as an ethyl or isopropyl group, would be expected to have a more pronounced effect on the conformational equilibrium of the cyclohexane ring. The general trend for steric bulk is: tert-butyl > isopropyl > ethyl > methyl. youtube.com The conformer where the bulkier group is in the equatorial position is generally more stable.
Functional groups such as hydroxyl or amino groups could be introduced to alter the polarity and potential for intermolecular interactions of the molecule. The synthesis of such derivatives might involve multi-step sequences, potentially starting from functionalized cyclohexanones or cyclohexenes.
Modifications on the Benzene (B151609) Ring
Alterations to the benzene ring, including the relative positions of the methyl and cyclohexyl groups and the introduction of additional substituents, provide another avenue for creating derivatives with diverse properties.
The arrangement of the methyl and cyclohexyl groups on the benzene ring defines three possible positional isomers: ortho (1,2-), meta (1,3-), and para (1,4-). The parent compound, this compound, is the ortho isomer. The meta and para isomers would be 1-methyl-3-(3-methylcyclohexyl)benzene (B1316235) and 1-methyl-4-(3-methylcyclohexyl)benzene, respectively.
The synthesis of these isomers can often be achieved through Friedel-Crafts alkylation of toluene (B28343) with a suitable 3-methylcyclohexyl derivative (e.g., 3-methylcyclohexanol (B165635) or 3-methylcyclohexene) in the presence of an acid catalyst. The methyl group on the toluene ring is an ortho, para-director in electrophilic aromatic substitution reactions. libretexts.org Therefore, the reaction typically yields a mixture of the ortho and para isomers, with the meta isomer being a minor product under kinetic control. The ratio of these products can be influenced by reaction conditions such as temperature and catalyst choice. At higher temperatures, thermodynamic control may favor the more stable meta isomer. msu.edu
Table of Positional Isomers on the Benzene Ring
| IUPAC Name | Position of Substituents | Predicted Major/Minor Product (Kinetic Control) |
|---|---|---|
| This compound | ortho | Major |
| 1-Methyl-3-(3-methylcyclohexyl)benzene | meta | Minor |
Further substitution on the benzene ring of this compound can lead to a wide array of derivatives. The existing methyl and cyclohexyl groups are both activating and ortho, para-directing for subsequent electrophilic aromatic substitution reactions. msu.edu This means that incoming electrophiles will preferentially add to the positions ortho and para to these alkyl groups.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.
The resulting functional groups can then be further modified. For example, a nitro group can be reduced to an amino group (-NH2), which can then participate in a variety of other reactions.
Synthesis and Characterization of Stereoisomeric Derivatives
The presence of chiral centers in this compound gives rise to multiple stereoisomers. The carbon on the benzene ring attached to the cyclohexane ring and the carbon on the cyclohexane ring bearing the methyl group are both chiral centers. This results in the possibility of four stereoisomers: (1R, 3'R), (1S, 3'S), (1R, 3'S), and (1S, 3'R).
The synthesis of specific stereoisomers typically requires stereoselective synthetic methods. This could involve the use of chiral starting materials, chiral catalysts, or the separation of a racemic mixture of isomers.
Characterization of these stereoisomers relies heavily on spectroscopic techniques.
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules. The chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring can provide information about the relative orientation of the substituents (axial vs. equatorial).
Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase can be used to separate and quantify the different enantiomers and diastereomers.
Comparative Studies of Structure and Reactivity in Related Compounds
The reactivity of this compound and its analogs is fundamentally governed by the electronic and steric effects of the substituents on the benzene ring. The interplay between the methyl group and the larger 3-methylcyclohexyl group dictates the regioselectivity and rate of chemical reactions, particularly electrophilic aromatic substitution. Comparative studies on structurally related compounds, such as various alkyl- and cycloalkyl-substituted benzenes, provide valuable insights into these structure-reactivity relationships.
The electronic nature of the alkyl substituents (both the methyl and methylcyclohexyl groups) is primarily electron-donating through an inductive effect. This effect increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. Consequently, these substituents are considered activating groups and direct incoming electrophiles to the ortho and para positions.
However, the steric bulk of the substituents plays a crucial role in determining the ratio of the resulting isomers. The 3-methylcyclohexyl group, being significantly larger than the methyl group, exerts considerable steric hindrance, particularly at the ortho positions adjacent to it. This steric hindrance can impede the approach of an electrophile, thereby favoring substitution at less hindered sites.
To illustrate these principles, we can examine data from comparative studies on simpler, analogous alkylbenzenes in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Comparative Reactivity in Nitration
The nitration of various alkylbenzenes demonstrates the influence of the size of the alkyl group on the distribution of ortho, para, and meta isomers. While all alkyl groups are ortho, para-directing, the proportion of the ortho isomer tends to decrease as the steric bulk of the alkyl group increases.
For instance, in the nitration of toluene (methylbenzene), the small methyl group allows for a significant amount of substitution at the ortho position. However, as the alkyl group becomes larger, such as in ethylbenzene (B125841) and isopropylbenzene, the steric hindrance at the ortho position increases, leading to a lower yield of the ortho-nitro product and a higher proportion of the para-nitro product. vaia.comyoutube.comyoutube.com With a very bulky group like tert-butyl, the attack at the ortho position is severely hindered, and the para product becomes overwhelmingly dominant. msu.edu
| Compound | Alkyl Group | % Ortho Isomer | % Para Isomer | % Meta Isomer |
|---|---|---|---|---|
| Toluene | -CH₃ | 58.5 | 37.0 | 4.5 |
| Ethylbenzene | -CH₂CH₃ | 45.0 | 55.0 | ~0 |
| Isopropylbenzene | -CH(CH₃)₂ | 30.0 | 70.0 | ~0 |
| tert-Butylbenzene | -C(CH₃)₃ | 16.0 | 75.0 | 8.0 |
Data derived from various sources on the nitration of alkylbenzenes. youtube.commsu.edu
This trend suggests that for this compound, the bulky 3-methylcyclohexyl group at position 2 would strongly disfavor electrophilic attack at the adjacent ortho position (position 3). The methyl group at position 1 would activate the other ortho position (position 6) and the para position (position 4). Given the steric hindrance from the adjacent cyclohexyl group, it is likely that the para position would be the most favored site for substitution, followed by the less hindered ortho position (position 6).
Comparative Reactivity in Sulfonation
The sulfonation of xylenes (B1142099) (dimethylbenzenes) provides another relevant comparison, illustrating how the relative positions of two alkyl groups affect the outcome of an electrophilic aromatic substitution. The sulfonation of o-xylene, m-xylene, and p-xylene (B151628) yields different product distributions due to the interplay of the directing effects of the two methyl groups. researchgate.netresearchgate.net
In the case of o-xylene, the two methyl groups are adjacent. The positions ortho to one methyl group and meta to the other (positions 3 and 6) and the positions para to one and ortho to the other (positions 4 and 5) are activated. Steric hindrance between the two methyl groups influences the final product ratio. researchgate.netresearchgate.net
| Compound | Product | % Isomer Distribution (H₂S₂O₇) | % Isomer Distribution (H₃SO₄⁺) |
|---|---|---|---|
| o-Xylene | 3,4-Dimethylbenzenesulfonic acid | 54.9 | 93.5 |
| 2,3-Dimethylbenzenesulfonic acid | 45.1 | 6.5 | |
| m-Xylene | 2,4-Dimethylbenzenesulfonic acid | 84.3 | 98.9 |
| 2,6-Dimethylbenzenesulfonic acid | 14.5 | 0.5 | |
| 3,5-Dimethylbenzenesulfonic acid | 1.2 | 0.6 | |
| p-Xylene | 2,5-Dimethylbenzenesulfonic acid | 100 | 100 |
Isomer distribution in the sulfonation of xylenes with different sulfonating agents. researchgate.netresearchgate.net
The data from the sulfonation of xylenes highlights the directing power of multiple alkyl groups and how steric factors can influence the product distribution. For this compound, the combined activating effect of the methyl and methylcyclohexyl groups would strongly favor substitution at the para position relative to the methyl group (position 4) and the ortho position (position 6). The significant steric bulk of the 3-methylcyclohexyl group would likely lead to a strong preference for substitution at the less hindered position 4.
Q & A
Q. How does this compound compare to analogs (e.g., 1-methyl-2-pentylbenzene) in reaction kinetics?
- Comparative Analysis :
| Compound | Reactivity in Hydrogenation | Steric Hindrance |
|---|---|---|
| Target compound | Moderate (cyclohexyl) | High |
| 1-Methyl-2-pentylbenzene | High (linear chain) | Low |
- Source : Kinetic data from nickel-catalyzed hydrogenation of similar substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
